molecular formula C17H24O2 B6240415 1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 2375259-80-4

1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene

Cat. No. B6240415
CAS RN: 2375259-80-4
M. Wt: 260.4
InChI Key:
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Description

1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene, commonly known as TMB, is an aromatic compound that has been widely studied due to its potential applications in various scientific fields. TMB is a colorless solid with a melting point of 81 °C and a boiling point of 222 °C. It is soluble in most organic solvents and has a high boiling point, making it an ideal candidate for various chemical reactions. TMB has been studied for its potential uses in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

TMB has been studied for its potential applications in various scientific fields. In organic synthesis, TMB has been used as a reagent for the synthesis of various compounds, including drugs and other organic compounds. In medicinal chemistry, TMB has been studied for its potential use as a drug delivery system. In biochemistry, TMB has been studied for its potential use as a biomarker for various diseases, such as cancer and Alzheimer’s disease. In addition, TMB has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of TMB is not yet fully understood. However, it is believed that TMB may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, TMB may act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMB are not yet fully understood. However, it has been suggested that TMB may have anti-inflammatory, anti-cancer, and antifungal properties. In addition, TMB may have the potential to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

The use of TMB in laboratory experiments has several advantages. TMB is a colorless solid with a high boiling point, making it an ideal candidate for various chemical reactions. In addition, TMB is soluble in most organic solvents, making it easy to use in laboratory experiments. The main limitation of TMB is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

The potential applications of TMB are vast, and there are many possible future directions for TMB research. Future research could focus on the development of new methods for synthesizing TMB, as well as new methods for using TMB in medicinal chemistry and biochemistry. In addition, future research could focus on the development of new materials, such as polymers and nanomaterials, using TMB as a building block. Finally, future research could focus on the mechanism of action of TMB and its potential therapeutic applications.

Synthesis Methods

TMB can be synthesized through a variety of methods, including the reaction of 2-methylpropene-1-ol and trimethylbenzene. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out in a solvent, such as toluene, and the product is purified using column chromatography. Other methods of synthesis include the reaction of trimethylbenzene and 2-methylprop-2-en-1-ol, as well as the reaction of trimethylbenzene and 2-methylprop-1-ene-1-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene involves the alkylation of 1,3,4-trimethyl-2,5-dihydroxybenzene with 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst, followed by oxidation of the resulting product to form the desired compound.", "Starting Materials": [ "1,3,4-trimethyl-2,5-dihydroxybenzene", "2-methylprop-2-en-1-ol", "Strong acid catalyst", "Oxidizing agent" ], "Reaction": [ "Step 1: Mix 1,3,4-trimethyl-2,5-dihydroxybenzene and 2-methylprop-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.", "Step 2: Heat the mixture under reflux for several hours to allow for alkylation to occur.", "Step 3: Cool the mixture and extract the product using a suitable solvent, such as diethyl ether or dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable eluent, such as hexane/ethyl acetate.", "Step 6: Dissolve the purified product in a suitable solvent, such as dichloromethane or acetonitrile.", "Step 7: Add an oxidizing agent, such as potassium permanganate or sodium dichromate, to the solution and stir for several hours.", "Step 8: Extract the product using a suitable solvent, such as diethyl ether or dichloromethane.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene." ] }

CAS RN

2375259-80-4

Product Name

1,3,4-trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene

Molecular Formula

C17H24O2

Molecular Weight

260.4

Purity

95

Origin of Product

United States

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